
1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene is a complex organic compound that belongs to the class of anthracene derivatives Anthracene is an aromatic hydrocarbon consisting of three fused benzene rings, which imparts unique photophysical and photochemical properties to its derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene typically involves multiple steps, starting from commercially available anthracene. One common method involves the functionalization of anthracene at the 1,8-positions, followed by the introduction of the oxazoline moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide. The oxazoline rings are introduced through cyclization reactions involving benzylamine and glyoxal derivatives .
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as recrystallization and chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings, introducing nitro or halogen groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Nitroanthracene, halogenated anthracene.
Wissenschaftliche Forschungsanwendungen
1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene involves its interaction with molecular targets through its aromatic and oxazoline moieties. The compound can intercalate into DNA, disrupting the replication process in cancer cells. Additionally, its ability to form coordination complexes with metal ions can lead to the generation of reactive oxygen species, inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Bis(dimesitylboryl)anthracene: Similar in structure but contains boron atoms instead of oxazoline rings.
9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs and OFETs.
Anthraquinone: An oxidized form of anthracene with applications in dyes and pigments.
Uniqueness
1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene is unique due to its combination of aromatic and oxazoline functionalities, which impart distinct photophysical properties and biological activities. Its ability to form stable coordination complexes and its strong fluorescence make it particularly valuable in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C34H28N2O2 |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
(4S)-4-benzyl-2-[8-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C34H28N2O2/c1-3-9-23(10-4-1)17-27-21-37-33(35-27)29-15-7-13-25-19-26-14-8-16-30(32(26)20-31(25)29)34-36-28(22-38-34)18-24-11-5-2-6-12-24/h1-16,19-20,27-28H,17-18,21-22H2/t27-,28-/m0/s1 |
InChI-Schlüssel |
AHMVYGFZXOYKGO-NSOVKSMOSA-N |
Isomerische SMILES |
C1[C@@H](N=C(O1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=N[C@H](CO5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
Kanonische SMILES |
C1C(N=C(O1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NC(CO5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



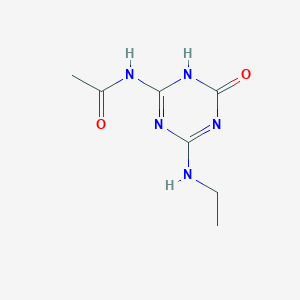


![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)

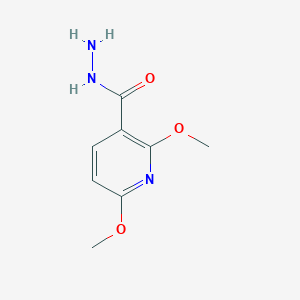
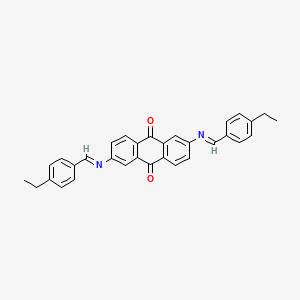
![1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13131336.png)
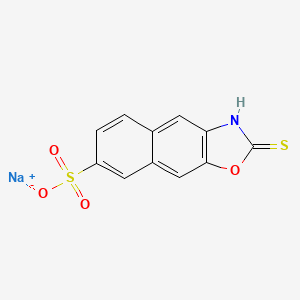
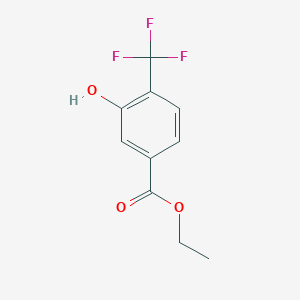

![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)
![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)
